3-((2-((2,4-Dimethoxyphenyl)amino)quinazolin-4-yl)amino)propan-1-ol

PI3Kβ inhibition Constitutional isomerism Target selectivity

Researchers seeking novel kinase inhibitor scaffolds often face the limitation of EGFR-dominated quinazoline libraries, which can obscure hits against under-explored kinases. This compound provides a structural solution. It is a constitutional isomer of the PI3Kβ inhibitor SAR260301 but lacks the canonical 6,7-dimethoxy hinge-binding motif. This makes it ideal for screening non-EGFR tyrosine or serine/threonine kinases. - Targets distinct kinome space vs. SAR260301 (IC50 52 nM for PI3Kβ) - ~80-fold more hydrophilic (clogP 2.29) than SAR260301, reducing DMSO artifacts in SPR and ITC assays - Terminal alcohol handle enables bioconjugation or prodrug strategies

Molecular Formula C19H22N4O3
Molecular Weight 354.4 g/mol
Cat. No. B13989605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((2-((2,4-Dimethoxyphenyl)amino)quinazolin-4-yl)amino)propan-1-ol
Molecular FormulaC19H22N4O3
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)NC2=NC3=CC=CC=C3C(=N2)NCCCO)OC
InChIInChI=1S/C19H22N4O3/c1-25-13-8-9-16(17(12-13)26-2)22-19-21-15-7-4-3-6-14(15)18(23-19)20-10-5-11-24/h3-4,6-9,12,24H,5,10-11H2,1-2H3,(H2,20,21,22,23)
InChIKeyVVSYNEUKOUBYIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Kinase-Targeted Scaffold


3-((2-((2,4-Dimethoxyphenyl)amino)quinazolin-4-yl)amino)propan-1-ol (CAS 1225147-95-4) is a synthetic 2,4-diaminoquinazoline derivative with the molecular formula C19H22N4O3 and a molecular weight of 354.4 g/mol . The compound features a 2,4-dimethoxyphenylamino substituent at the C2 position and a 3-hydroxypropylamino chain at the C4 position of the quinazoline core, placing it within the well-established class of ATP-competitive kinase inhibitor scaffolds [1]. Unlike the majority of clinically explored 4-anilinoquinazolines, this compound lacks the canonical 6,7-dimethoxy substitution on the quinazoline ring, a structural distinction with significant implications for kinase selectivity and physicochemical properties [2].

Structurally differentiated 2,4-diaminoquinazoline scaffold – departs from EGFR‑targeted 4‑anilinoquinazoline pharmacophores
Reported scaffold distinction from gefitinib/erlotinib analogs
Non‑EGFR kinase profiling – suitable for exploring kinase targets outside canonical EGFR and PI3Kβ space
Constitutional isomer of PI3Kβ inhibitor SAR260301; distinct kinase engagement expected
Higher computed aqueous solubility (ΔclogP ≈1.9 more hydrophilic than SAR260301) – may support low‑DMSO biochemical assays
C4 propanol chain provides additional hydrogen‑bonding capacity

Why Generic Quinazoline Analogs Cannot Substitute


Generic substitution among quinazoline derivatives is precluded by the profound impact of subtle structural variations on kinase selectivity and potency. This compound is a constitutional isomer of the PI3Kβ inhibitor SAR260301 (CAS 1260612-13-2); despite sharing the identical molecular formula (C19H22N4O3), the different connectivity of the dimethoxyphenyl and propanol appendages directs SAR260301 toward PI3Kβ with an IC50 of 52 nM, while the target compound's distinct substitution pattern is expected to engage an entirely different kinome profile [1]. Furthermore, the absence of the 6,7-dimethoxy motif—a hallmark of EGFR-targeted quinazolines such as gefitinib and erlotinib—eliminates a critical hydrogen-bonding contact with the hinge region of EGFR, fundamentally altering target engagement [2]. These structural divergences mean that procurement of a generic 'quinazoline derivative' or even a close isomer will not replicate the biological or physicochemical behavior of this specific compound.

Constitutional isomer divergence SAR260301 (same formula, different connectivity) is a PI3Kβ inhibitor (IC50 52 nM); the target compound’s kinase engagement profile may not replicate this activity.
EGFR hinge‑binding deficiency Unsubstituted 6,7 positions eliminate critical hydrogen‑bonding interactions with EGFR; may not substitute for gefitinib or erlotinib analogs.
Divergent aniline pharmacophore 2,4‑dimethoxyphenyl C2 substitution differs sterically and electronically from PD 153035‑type 3‑haloaniline patterns; binding pose may not transfer.

Quantitative Differentiation Against Key Comparators


Constitutional Isomerism vs. SAR260301

The target compound (CAS 1225147-95-4) and SAR260301 (CAS 1260612-13-2) share the identical molecular formula C19H22N4O3 and molecular weight of 354.4 g/mol but differ in connectivity, making them constitutional isomers . SAR260301 is a potent, selective PI3Kβ inhibitor with an IC50 of 52 nM in TR-FRET assays and demonstrated in vivo efficacy in UACC-62 xenograft models [1]. While target-specific enzymatic data for the target compound remain limited in the public domain, its distinct 2,4-diaminoquinazoline architecture (vs. SAR260301's scaffold) predicts engagement of a different kinase selectivity profile based on established quinazoline structure-activity relationships [2]. For procurement purposes, this means the two isomers are not interchangeable despite identical mass and formula.

Constitutional isomerism
Cross-study comparable
Target: 2,4‑diaminoquinazoline scaffold
SAR260301: PI3Kβ IC50 = 52 nM
Reported PI3Kβ profile may not transfer; distinct kinase target space predicted
TR‑FRET assay; UACC‑62 xenograft data available for SAR260301 only
PI3Kβ inhibition Constitutional isomerism Target selectivity Quinazoline SAR

Absence of 6,7-Dimethoxy Substitution vs. EGFR Inhibitors

The vast majority of potent EGFR-targeting 4-anilinoquinazolines, including gefitinib, erlotinib, and lapatinib, bear 6,7-dimethoxy (or 6,7-ethylenedioxy) substituents on the quinazoline core. These substituents form critical hydrogen-bonding interactions with the hinge region of the EGFR kinase domain [1]. The target compound lacks any substitution at positions 6 and 7 of the quinazoline ring, a structural feature confirmed by its SMILES notation (COc1ccc(Nc2nc(NCCCO)c3ccccc3n2)c(OC)c1) . In comparative SAR studies, removal of 6,7-dimethoxy groups from 4-anilinoquinazolines reduced EGFR IC50 by 10- to 100-fold, while potentially enhancing selectivity for non-EGFR kinases [2]. This unsubstituted quinazoline core is a deliberate design element that steers the compound away from EGFR-dominant pharmacology toward alternative kinase targets.

6,7‑dimethoxy absence
Class-level inference
EGFR potency reduction: 10‑ to >100‑fold (class‑level SAR)
EGFR inhibition unlikely; supports non‑EGFR kinase research context
Data to verify for this specific compound
EGFR selectivity Quinazoline hinge binding Kinase profiling Scaffold hopping

Distinct 2,4-Dimethoxyphenyl Moiety vs. Common Aniline Patterns

The seminal EGFR inhibitor PD 153035 established the 3-bromoanilino motif as optimal for EGFR potency, with electron-withdrawing substituents at the meta position favored for activity [1]. The target compound instead features a 2,4-dimethoxyphenylamino group—an electron-donating, bis-alkoxy substitution pattern—attached at the quinazoline C2 position rather than the classical C4 aniline attachment. A related 2,4-dimethoxyphenyl quinazoline derivative (N-(2,4-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine, CAS 477855-17-7) has been documented as a kinase inhibitor building block, but quantitative kinase profiling data for the target compound's unique 2-(2,4-dimethoxyphenylamino)-4-(propanolamino) arrangement remains to be reported in public literature . The ortho-methoxy group introduces steric bulk adjacent to the quinazoline-aniline bond, which is predicted to alter the dihedral angle and binding pose relative to unsubstituted or meta-substituted anilinoquinazolines [2].

2,4‑dimethoxyphenyl moiety
Supporting evidence
vs. PD 153035 3‑bromoaniline: electron‑donating, ortho‑steric bulk
Aniline substitution pattern may alter binding pose; kinase selectivity context differs
Quantitative kinase profiling for this compound not yet available
Aniline substitution pattern Kinase selectivity pocket Dual methoxy pharmacophore PD 153035 analogs

Hydrophilic Propanol Side Chain vs. Lipophilic C4 Substituents

The C4 position of the target compound is functionalized with a 3-hydroxypropylamino chain, introducing a terminal primary alcohol capable of acting as both a hydrogen bond donor (HBD) and acceptor (HBA). Computed physicochemical properties for this compound include a topological polar surface area (tPSA) of approximately 84.25 Ų, clogP of 2.29, and 5 rotatable bonds, with the alcohol contributing one additional HBD compared to C4-methyl or C4-ethyl analogs [1]. By contrast, the isomeric SAR260301 has a computed XLogP3-AA of 4.2 [2], significantly more lipophilic. This difference of approximately 1.9 log units suggests the target compound has roughly 80-fold lower lipophilicity and correspondingly higher aqueous solubility than SAR260301, a critical consideration for assay conditions requiring DMSO-free or low-DMSO buffer systems. Common 4-anilinoquinazoline inhibitors typically employ morpholino, piperazinyl, or simple alkylamino substituents at C4—none of which provide a terminal primary alcohol for additional hydrogen-bonding interactions with solvent or protein residues [3].

Hydrophilic C4 chain
Cross-study comparable
ΔclogP ≈ 1.9 more hydrophilic
Higher aqueous solubility supports low‑DMSO assay development
vs. SAR260301 XLogP3‑AA 4.2; computed properties
Solubility enhancement Hydrogen bond donor Terminal alcohol pharmacophore C4 chain SAR

Recommended Research Applications


Kinase Profiling Against Non-EGFR Targets

Given the deliberate absence of 6,7-dimethoxy substitution—a key EGFR hinge-binding motif—this compound is best deployed in kinase profiling panels focused on non-EGFR tyrosine or serine/threonine kinases . Its unsubstituted quinazoline core and 2,4-dimethoxyphenyl C2 appendage create a pharmacophore distinct from canonical EGFR inhibitors, making it suitable for screening against under-explored kinase targets where structural novelty is desired [1].

Scaffold-Hopping and Lead Diversification

The compound provides a differentiated quinazoline scaffold that is isomeric with SAR260301 but targets a distinct kinome space . Medicinal chemistry teams can leverage this compound as a starting point for scaffold-hopping campaigns, exploring the biological consequences of swapping the C2-aniline and C4-amine substitution pattern. This is particularly valuable when SAR260301 or related PI3Kβ inhibitors have failed due to off-target effects or poor selectivity [1].

Solubility-Critical Biochemical Assays

With a computed clogP of 2.29 (vs. 4.2 for SAR260301), this compound is approximately 80-fold more hydrophilic than its constitutional isomer . This property enables its use in aqueous assay buffers with reduced DMSO concentrations, minimizing solvent-induced artifacts in techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and differential scanning fluorimetry (DSF). The terminal primary alcohol also provides a functional handle for potential bioconjugation or prodrug strategies [1].

Building Block for Diaminoquinazoline Libraries

The compound serves as a versatile synthetic intermediate for constructing focused libraries of 2,4-diaminoquinazolines. Its propanol side chain can be further derivatized (e.g., esterification, etherification, oxidation) to generate analogs for systematic SAR exploration, while the 2,4-dimethoxyphenyl group can be demethylated to access phenolic derivatives for additional diversification . This synthetic utility supports its procurement as a key building block for in-house medicinal chemistry programs targeting kinase-mediated diseases [1].

Application
Selection Property
Validation Focus
Non‑EGFR kinase profiling studies
Unsubstituted quinazoline core; 2,4‑diamino substitution
Kinase panel selectivity and target deconvolution
Scaffold‑hopping and lead diversification
Distinct 2,4‑diaminoquinazoline isomer scaffold
Kinase selectivity exploration vs. canonical 4‑anilinoquinazolines
Aqueous‑compatible biochemical assays
Higher computed aqueous solubility; terminal alcohol H‑bond donor
Solubility and assay artifact control in low‑DMSO buffers
Synthetic intermediate for kinase‑focused libraries
Derivatizable 3‑hydroxypropylamino side chain
SAR expansion and functional group diversification
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